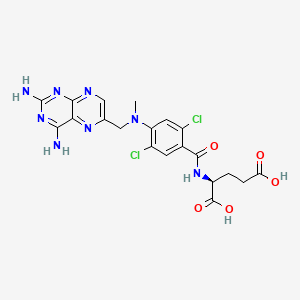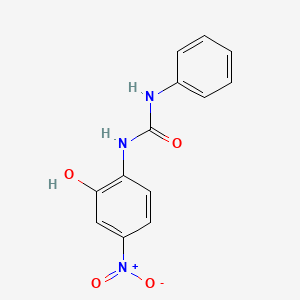
モリブデン酸ルビジウム
説明
Rubidium Molybdate is a compound with the linear formula Rb2MoO4 . It is generally available in most volumes and high purity, submicron, and nanopowder forms . It is also known as Rubidium molybdenum oxide .
Synthesis Analysis
Rubidium neodymium molybdate, RbNd(MoO4)2, has been synthesized by solid-state reaction at temperatures ranging from 350°C to 600°C for 50 hours in air .
Molecular Structure Analysis
The crystal structure of rubidium samarium molybdate, β-RbSm(MoO4)2, has been refined by the Rietveld method in space group Pbcn with cell parameters a = 5.0984 (2), b = 18.9742 (6), and c = 8 .
Chemical Reactions Analysis
Rubidium neodymium molybdate, RbNd(MoO4)2, has been synthesized by solid-state reaction at temperatures ranging from 350°C to 600°C for 50 hours in air . Lithium rubidium molybdate undergoes three successive transitions at 375 K, 380 K, and 390 K .
Physical And Chemical Properties Analysis
Rubidium Molybdate is a powder with a molecular weight of 330.87 . Rubidium is a highly reactive metal with properties similar to other Group 1 alkali metals, such as rapid oxidation in air . In its elemental form, rubidium has a gray-white appearance .
科学的研究の応用
量子コンピューティングと通信
特にリュードベリ状態のルビジウム原子は、リアルタイムカラービデオやゲーム信号を受信するために受信機として使用されてきました . これは、量子コンピューティングと通信技術における重要な進歩です。 このシステムは、従来の電子受信機よりも環境ノイズに強く、小型化しやすいです .
世界で最も薄いミラー
マックス・プランク研究所では、ルビジウム原子の単層を使用して、世界で最も薄いミラーを作成しました . この開発は、量子光学の分野において重要であり、光と物質の相互作用を研究するのに役立ちます .
周波数基準と原子時計
ルビジウム原子は、非常に微細な遷移周波数と長期安定性を持っており、ルビジウム原子時計の周波数基準または基準として使用できます . これらの原子時計は、ナビゲーション、衛星、宇宙船、ミサイル、通信、テレビ、レーダーなど、さまざまな分野で不可欠です .
炭化水素の部分酸化のための触媒
モリブデン鉱石から処理され、MoO3から還元されることができる二酸化モリブデン(MoO2)は、炭化水素の改質に対して高い触媒活性を示します . 炭化水素の部分酸化中に、コークス耐性と硫黄耐性があることが示されています .
燃料フレキシブル固体酸化物燃料電池用のアノード材料
MoO2は、その電子伝導性により、燃料フレキシブル固体酸化物燃料電池用のアノード材料としても有望です .
リチウムイオン電池アノード
MoO2は、充電式リチウムイオン電池(LIB)アノードとして大きな注目を集めています . 価電子帯に非局在化電子が存在するため、金属のような電子伝導性を示します .
Safety and Hazards
作用機序
Target of Action
Molybdate, in its oxidized state, can be absorbed from the environment and is indispensable as part of the molybdenum cofactor (Moco), which is responsible for functionality as a prosthetic group in a variety of essential enzymes .
Mode of Action
Moco and its intermediates are highly oxygen-sensitive; therefore, the cytosolic enzymes of Moco biosynthesis undergo tight protein–protein interaction resulting in the multi-enzyme Moco biosynthesis complex .
Biochemical Pathways
Molybdate, a component of rubidium molybdate, plays a crucial role in multiple biological processes. It is incorporated into the molybdenum cofactor, which functions as the active site of several molybdenum-requiring enzymes. These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Pharmacokinetics
It is known that alkali metal molybdates, including rubidium molybdate, evaporate congruently with the formation of monomer molecules in the vapor
Result of Action
For instance, it is part of the molybdenum cofactor, which is responsible for the functionality of a variety of essential enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rubidium molybdate. For instance, the presence of molybdate in the environment can affect the absorption of rubidium molybdate. Additionally, the temperature can influence the evaporation of rubidium molybdate, which could potentially affect its absorption and distribution in the body .
生化学分析
Biochemical Properties
Rubidium molybdate interacts with various biomolecules in biochemical reactions. After being taken up into the cells as molybdate, molybdenum is incorporated into the molybdenum cofactor . This cofactor functions as the active site of several molybdenum-requiring enzymes, playing crucial roles in multiple biological processes .
Cellular Effects
The effects of rubidium molybdate on cells are largely determined by the role of molybdate. Molybdate is involved in various cellular processes, including nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification . These processes influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of rubidium molybdate involves its conversion into molybdate and its subsequent incorporation into the molybdenum cofactor . This cofactor serves as the active site of several molybdenum-requiring enzymes, influencing enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds, such as lithium rubidium molybdate, have shown that these compounds can undergo phase transitions at certain temperatures .
Dosage Effects in Animal Models
While specific studies on the dosage effects of rubidium molybdate in animal models are limited, molybdate has been shown to have significant effects on lipid levels in diabetic rats
Metabolic Pathways
Molybdate, a component of rubidium molybdate, is involved in various metabolic pathways. It is incorporated into the molybdenum cofactor, which functions as the active site of several molybdenum-requiring enzymes . These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Transport and Distribution
The transport and distribution of molybdate, a component of rubidium molybdate, are mainly mediated by two types of molybdate transporters . These transporters facilitate the uptake and transport of molybdate within cells and tissues .
Subcellular Localization
Molybdate, a component of rubidium molybdate, is known to be taken up into cells and incorporated into the molybdenum cofactor . This suggests that rubidium molybdate may also be localized within cells where it can interact with various biomolecules.
特性
IUPAC Name |
dioxido(dioxo)molybdenum;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.2Rb/q;;;2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRIIGHBJCKMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Rb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Rubidium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13718-22-4 | |
| Record name | Dirubidium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structure of rubidium trimolybdate hydrate and how was it determined?
A1: Rubidium trimolybdate hydrate (Rb2Mo3O10 · H2O) has a unique chain-like anionic structure. The anion forms a chain with a repeating unit of six molybdenum oxide octahedra (MoO6). Each molybdenum atom within the octahedra is also bonded to two terminal oxygen atoms. Importantly, the anion does not contain any hydroxyl (OH) groups. This structure was determined through single-crystal X-ray diffraction analysis of crystals obtained by slowly transforming a precipitated rubidium molybdate solution at 70°C. []
Q2: What are the different phases observed in rubidium molybdate at elevated temperatures?
A2: Rubidium molybdate (Rb2MoO4) undergoes phase transitions at specific temperatures. Research indicates transitions at 230°C and 550°C. The exact nature and crystal structures of these phases are not explicitly described in the provided abstracts, but the transitions themselves suggest changes in the arrangement of atoms within the crystal lattice. []
Q3: Has the thermodynamic properties of rubidium molybdate been studied?
A3: Yes, several studies have investigated the thermodynamic properties of rubidium molybdate. Researchers have determined the standard enthalpy of formation for both the solid compound (Rb2MoO4) [, ] and the aqueous molybdate ion (MoO42-) [] using calorimetric techniques. Additionally, the heat capacity of rubidium molybdate has been measured over a temperature range of 300–800 K. [] This data is crucial for understanding the stability and behavior of the compound under various conditions.
Q4: Are there any applications of rubidium molybdate in material science?
A5: Rubidium molybdate is being investigated for its potential use in ferroelectric materials. [] Specifically, lithium rubidium molybdate has shown promising ferroelectric properties. This area of research explores the relationship between the compound's structure, electrical properties, and potential applications in electronic devices.
Q5: How does rubidium molybdate relate to nuclear fuel research?
A6: Rubidium molybdate is relevant to the study of interactions between nuclear oxide fuels and their fission products. The formation of specific compounds, including cesium and rubidium molybdates, is crucial to understand during the operation of nuclear reactors. The thermodynamic data, particularly the standard enthalpies of formation, are essential for modeling these complex chemical interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[Phenyl(phenylamino)methyl]quinolin-8-ol](/img/structure/B1680108.png)
![4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid](/img/structure/B1680109.png)


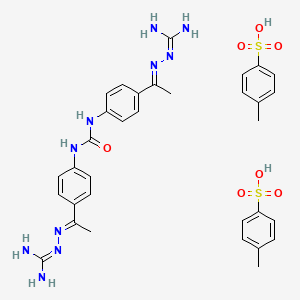


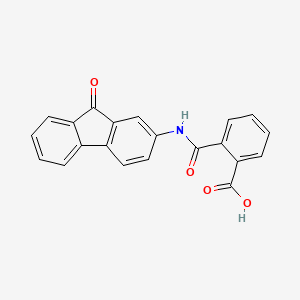

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)
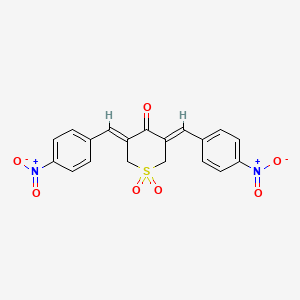
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)
